

Application Note: ^1H NMR Characterization of 5-Bromo-1-propyl-1*H*-indazole

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Compound of Interest

Compound Name: 5-Bromo-1-propyl-1*H*-indazole

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Abstract

This document provides a detailed protocol for the characterization of **5-Bromo-1-propyl-1*H*-indazole** using proton nuclear magnetic resonance (^1H NMR) spectroscopy. The described methodology is essential for researchers, scientists, and professionals in drug development for structural verification and purity assessment of this compound. This note includes a comprehensive experimental protocol, a summary of the spectral data, and a workflow diagram for the characterization process.

Introduction

5-Bromo-1-propyl-1*H*-indazole is a substituted indazole derivative. The indazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural elucidation and characterization of such compounds are critical steps in the drug discovery and development pipeline. ^1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the standardized procedure for the ^1H NMR characterization of **5-Bromo-1-propyl-1*H*-indazole**.

Predicted ^1H NMR Spectral Data

The following table summarizes the predicted ^1H NMR spectral data for **5-Bromo-1-propyl-1*H*-indazole**. The data was acquired in deuterated chloroform (CDCl_3) at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	7.98	d	0.8	1H	H-3
2	7.82	d	1.8	1H	H-4
3	7.45	dd	8.8, 1.8	1H	H-6
4	7.38	d	8.8	1H	H-7
5	4.35	t	7.2	2H	N-CH ₂ -CH ₂ -CH ₃
6	1.95	sextet	7.4	2H	N-CH ₂ -CH ₂ -CH ₃
7	0.95	t	7.4	3H	N-CH ₂ -CH ₂ -CH ₃

Experimental Protocol

This section details the methodology for the ¹H NMR characterization of **5-Bromo-1-propyl-1H-indazole**.

3.1. Materials and Equipment

- **5-Bromo-1-propyl-1H-indazole** (sample)
- Deuterated chloroform (CDCl₃, 99.8% D)
- Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pasteur pipettes and bulbs
- Glass wool or cotton plug
- Vortex mixer

- 400 MHz NMR spectrometer

3.2. Sample Preparation

- Weigh approximately 5-10 mg of **5-Bromo-1-propyl-1H-indazole** directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% TMS to the vial.
- Securely cap the vial and vortex until the sample is completely dissolved.[1][2]
- Prepare a filtration pipette by placing a small plug of glass wool into a Pasteur pipette.
- Filter the sample solution through the prepared pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1][2]
- Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[1]
- Cap the NMR tube securely.

3.3. NMR Data Acquisition

- Insert the prepared NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using the following or similar parameters:
 - Spectrometer Frequency: 400 MHz
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
 - Acquisition Time (AQ): 3.0 - 4.0 seconds[3]
 - Relaxation Delay (D1): 1.0 - 5.0 seconds

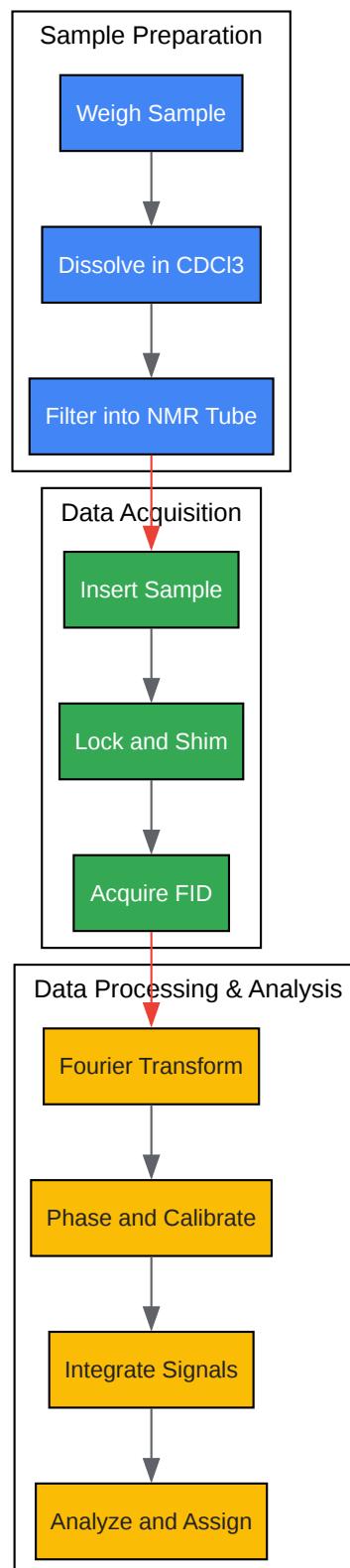
- Number of Scans (NS): 8 - 16[3]
- Spectral Width (SW): 16 ppm (-2 to 14 ppm)
- Temperature: 298 K (25 °C)

3.4. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum manually.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate all signals in the spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the experimental process.

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Caption: Experimental workflow for ^1H NMR characterization.

Conclusion

This application note provides a standardized protocol for the ^1H NMR characterization of **5-Bromo-1-propyl-1H-indazole**. Adherence to this methodology will ensure the acquisition of high-quality, reproducible spectra, facilitating accurate structural confirmation and purity assessment, which are crucial for advancing drug discovery and development projects.

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